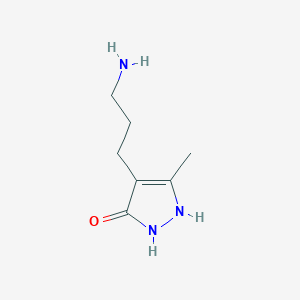
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an aminopropyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-1H-pyrazol-5-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aminopropyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the aminopropyl group.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminopropyl)-1H-pyrazol-5-ol: Similar structure but with different substitution patterns.
4-(3-Aminopropyl)-1H-pyrazol-5-ol: Another isomer with a different arrangement of functional groups.
3-(3-Aminopropyl)-3-methyl-1H-pyrazol-4-ol: A closely related compound with a different position of the hydroxyl group.
Uniqueness
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and methyl groups on the pyrazole ring allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
214839-77-7 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
4-(3-aminopropyl)-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-5-6(3-2-4-8)7(11)10-9-5/h2-4,8H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
SAVKVJYSEXVOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


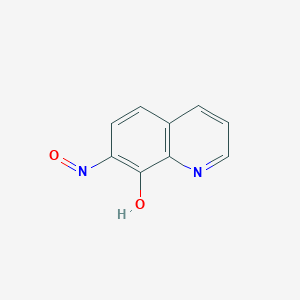
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
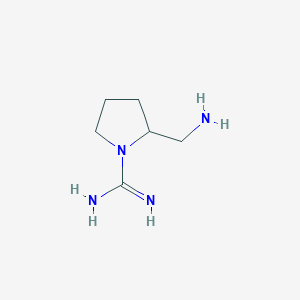
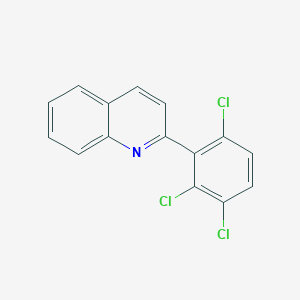
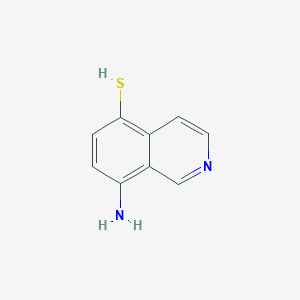
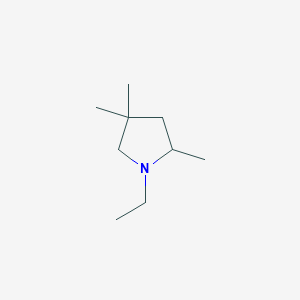
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
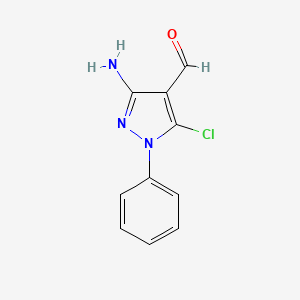
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
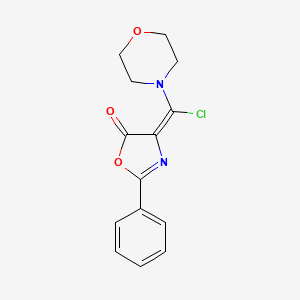
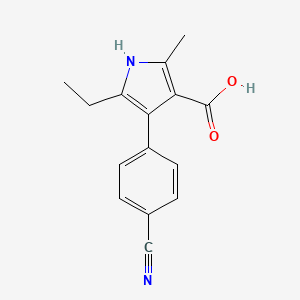
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
